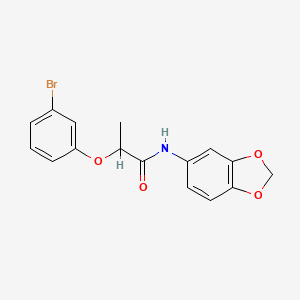

N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide is a synthetic molecule that may be related to various pharmacological classes. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their potential therapeutic effects. For instance, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been prepared and studied for their psychoactive effects, suggesting that the benzodioxol moiety is of interest in medicinal chemistry .

Synthesis Analysis

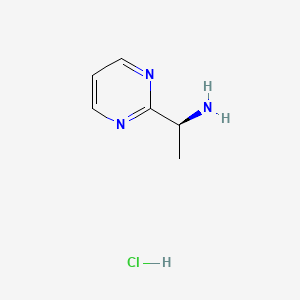

The synthesis of related compounds often involves multi-step reactions, including asymmetric synthesis to obtain enantiomers, as seen in the preparation of alpha-ethyl phenethylamine derivatives . Another example is the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, which was analyzed using NMR, FT-IR spectroscopies, and high-resolution mass spectrometry . These methods are likely applicable to the synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide, ensuring the purity and structural integrity of the compound.

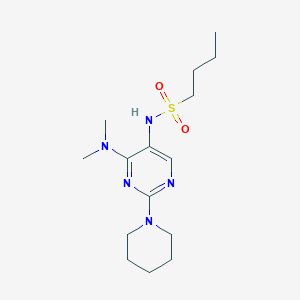

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide can be determined using single-crystal X-ray diffraction, as demonstrated for a coumarin-based fluorescent ATRP initiator . This technique allows for the precise determination of the crystal system, space group, and cell dimensions, which are crucial for understanding the compound's molecular geometry and potential interactions.

Chemical Reactions Analysis

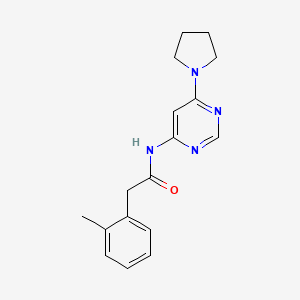

Compounds with similar structures have been shown to participate in various chemical reactions. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) was used to synthesize a series of arylamides with potential antiproliferative activity against cancer cell lines . This suggests that the N-(1,3-benzodioxol-5-yl) moiety can be functionalized through different chemical reactions to yield compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to assess their potential as therapeutic agents. For instance, the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and their evaluation as anticonvulsants involved the determination of their spectral data and pharmacological properties . Similarly, the antiulcer activity of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides was correlated with their structure-activity relationships . These studies provide insights into how the physical and chemical properties of N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide may influence its biological activity.

Applications De Recherche Scientifique

Synthetic Applications and Compound Characterization

- The compound has been involved in reactions yielding various derivatives, showcasing its utility in synthetic chemistry. For instance, it reacts with alkyl propiolates in the presence of Ph3P to produce methyl (E)-3-(2-aminophenoxy)-2-propenoates, indicating its potential in creating complex molecular structures (Yavari et al., 2006).

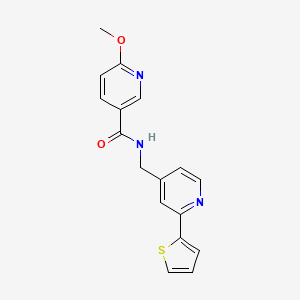

Antibacterial and Antifungal Applications

- Derivatives of this compound have shown promise in antimicrobial applications. For instance, some synthesized compounds have demonstrated significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. This indicates the potential of N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide derivatives in medical and pharmaceutical research as antimicrobial agents (Helal et al., 2013).

Photodynamic Therapy for Cancer Treatment

- The compound and its derivatives have also been investigated for their potential in photodynamic therapy, a treatment modality for cancer. For example, certain derivatives have been characterized for their photophysical and photochemical properties, indicating their potential as photosensitizers in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Antimicrobial Activity

- Research has shown that derivatives of N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide have notable antimicrobial activity against a range of bacteria and fungi species, making them candidates for development into new antimicrobial agents (Evren et al., 2020).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO4/c1-10(22-13-4-2-3-11(17)7-13)16(19)18-12-5-6-14-15(8-12)21-9-20-14/h2-8,10H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKQJFVHBJWAFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2508901.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508904.png)

![6-Benzyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2508905.png)

![2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride](/img/structure/B2508909.png)

![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508913.png)